

# Spectroscopic Profile of 3-Amino-4-phenylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-phenylpyridine

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This technical guide provides a summary of the expected spectroscopic data for the compound **3-Amino-4-phenylpyridine** (C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>), a versatile building block in organic synthesis and pharmaceutical research.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

## Chemical Structure and Properties

- IUPAC Name: 4-phenylpyridin-3-amine[3]
- Molecular Formula: C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>[1]
- Molecular Weight: 170.21 g/mol [1]
- Appearance: Expected to be a light yellow solid.[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-4-phenylpyridine**. These predictions are derived from the known spectral data of related molecules such as 3-aminopyridine, 4-phenylpyridine, and 3-amino-4-methylpyridine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.1-8.3	Doublet	1H	H2 (Pyridine)
~7.9-8.1	Doublet	1H	H6 (Pyridine)
~7.3-7.6	Multiplet	5H	Phenyl-H
~7.0-7.2	Doublet of Doublets	1H	H5 (Pyridine)
~3.5-4.5	Broad Singlet	2H	NH <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~150-155	C4 (Pyridine)
~145-150	C2 (Pyridine)
~140-145	C6 (Pyridine)
~135-140	C1' (Phenyl, ipso)
~128-130	C2', C3', C4', C5', C6' (Phenyl)
~120-125	C5 (Pyridine)
~115-120	C3 (Pyridine)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium-Strong	N-H stretch (asymmetric and symmetric)
3100-3000	Medium-Weak	Aromatic C-H stretch
1620-1580	Strong	C=C and C=N ring stretching
1500-1400	Medium-Strong	Aromatic ring stretching
1350-1250	Strong	C-N stretch
850-750	Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data

m/z	Interpretation
170	[M] <sup>+</sup> (Molecular Ion)
169	[M-H] <sup>+</sup>
143	[M-HCN] <sup>+</sup>
142	[M-N <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>
115	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic amine like **3-Amino-4-phenylpyridine**.

### NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of the solid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

$\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean vial.

- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. An attached proton test (e.g., DEPT) can be used to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.[4]
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts relative to an internal standard (e.g., TMS at 0.00 ppm).

## IR Spectroscopy (Thin Solid Film Method)

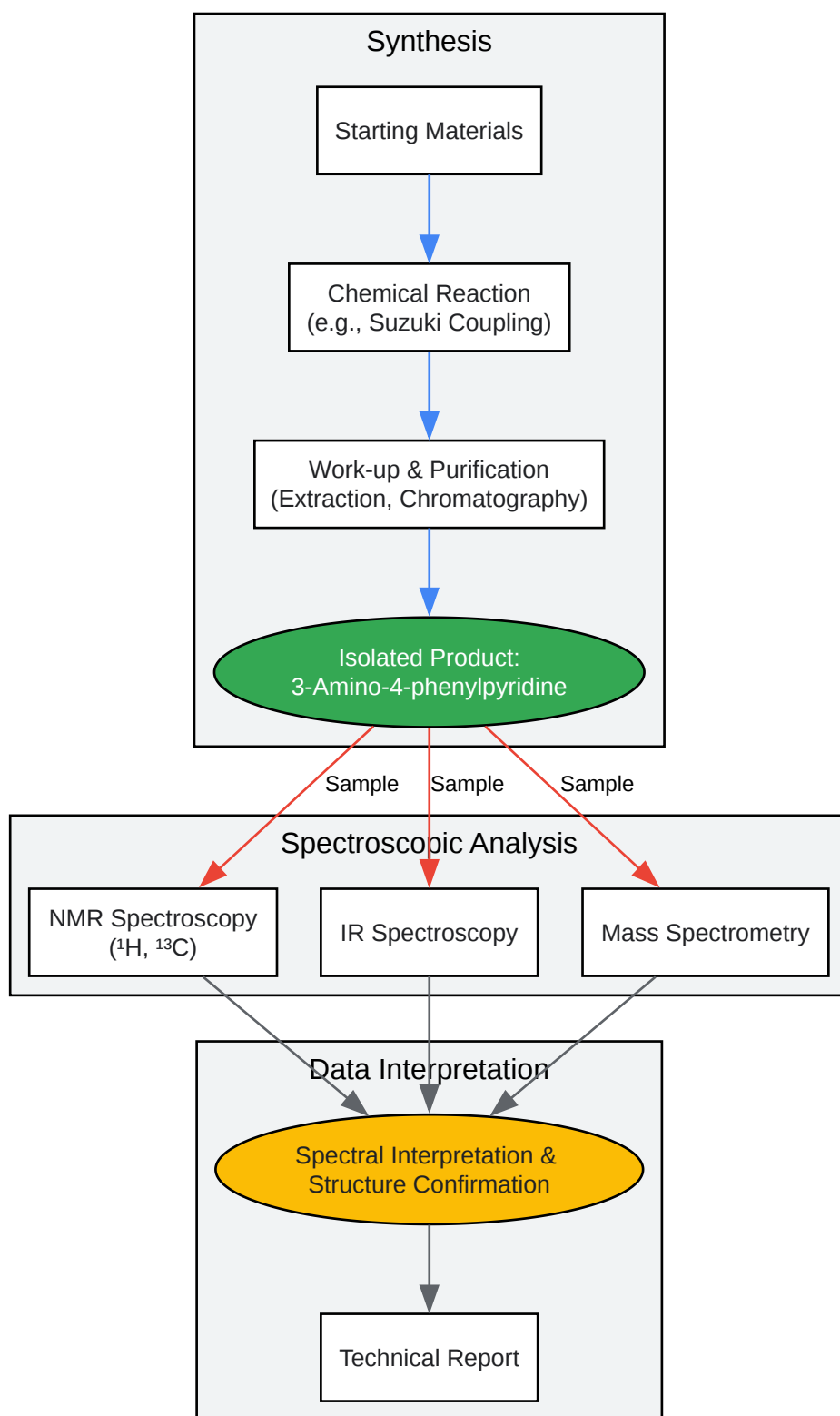
- Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5]
- Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Background Subtraction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
- **Data Interpretation:** The peak with the highest  $m/z$  is often the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like **3-Amino-4-phenylpyridine**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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